molecular formula C20H19N3O4S B10826611 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2R)-amino-2-naphthalenylacetyl)amino)-3-methyl-8-oxo-, (6R,7R)- CAS No. 93662-89-6

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2R)-amino-2-naphthalenylacetyl)amino)-3-methyl-8-oxo-, (6R,7R)-

Cat. No.: B10826611
CAS No.: 93662-89-6
M. Wt: 397.4 g/mol
InChI Key: VQEWIGYVZJQQKA-SPYBWZPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY-171217 is a chemical compound with the molecular formula C20H19N3O4S and a molecular weight of 397.448.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of intermediates: This may include reactions such as condensation, cyclization, and functional group transformations.

    Purification: Techniques such as recrystallization, chromatography, and distillation are commonly used to purify the intermediates and final product.

Industrial Production Methods

Industrial production methods for LY-171217 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

LY-171217 can undergo various chemical reactions, including:

    Oxidation: This involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

LY-171217 has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of LY-171217 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating the activity of key proteins and signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY-171217 is unique due to its specific molecular structure and potential applications across various fields. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

93662-89-6

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-naphthalen-2-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H19N3O4S/c1-10-9-28-19-15(18(25)23(19)16(10)20(26)27)22-17(24)14(21)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-15,19H,9,21H2,1H3,(H,22,24)(H,26,27)/t14-,15-,19-/m1/s1

InChI Key

VQEWIGYVZJQQKA-SPYBWZPUSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC4=CC=CC=C4C=C3)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC4=CC=CC=C4C=C3)N)SC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.